![molecular formula C18H21N5O5S B6497233 4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 952847-72-2](/img/structure/B6497233.png)
4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(Dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (DPSOB) is an organic compound belonging to the sulfonamides class of compounds. It is a white crystalline solid that is soluble in water and organic solvents. DPSOB is widely used in scientific research and has a number of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antimicrobial Applications
This compound has shown promising results in antimicrobial applications. It has been synthesized and evaluated for its antibacterial and antifungal activities against a wide range of Gram-positive and -negative bacteria and fungi .
Anti-Virulence Applications
The compound has also been tested for its anti-virulence activities against Pseudomonas aeruginosa and Staphylococcus aureus. It has been found to reduce biofilm formation and diminish the production of virulence factors in both P. aeruginosa and S. aureus .
Anticancer Applications
In the field of oncology, this compound has been evaluated for its potential anticancer properties .
Synthesis of Amino Acids
Oxazolones, a class of compounds to which our compound belongs, have been used as a general template for the stereoselective syntheses of amino acids .
Synthesis of Heterocyclic Scaffolds
Oxazolones have also been used for the diverse and stereoselective synthesis of heterocyclic scaffolds .
Synthesis of New Heterocyclic Compounds
This compound has been used in the synthesis of new heterocyclic compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one classes .
Mechanism of Action
Target of Action
The primary target of 4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is the bacterial cell division protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division, making it an attractive target for antibacterial agents .
Mode of Action
The compound interacts with FtsZ, inhibiting its function . This interaction disrupts the process of bacterial cell division, leading to the death of the bacteria
Biochemical Pathways
The compound affects the bacterial cell division pathway by inhibiting the function of FtsZ . This disruption in the cell division process leads to the death of the bacteria . The downstream effects of this action include the prevention of bacterial proliferation and the potential eradication of bacterial infections.
Result of Action
The result of the compound’s action is the inhibition of bacterial cell division, leading to the death of the bacteria . This can potentially lead to the eradication of bacterial infections.
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-3-11-23(12-4-2)29(25,26)14-7-5-13(6-8-14)16(24)20-18-22-21-17(27-18)15-9-10-19-28-15/h5-10H,3-4,11-12H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMUWQAQUMYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dipropylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide |
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